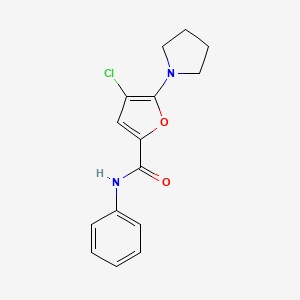
2,13-Dibutyltetradecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,13-Dibutyltetradecanedioic acid is a dicarboxylic acid with the molecular formula C22H42O4 It is a derivative of tetradecanedioic acid, where two butyl groups are attached at the 2nd and 13th positions of the tetradecanedioic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Dibutyltetradecanedioic acid typically involves the esterification of tetradecanedioic acid with butanol, followed by hydrolysis. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,13-Dibutyltetradecanedioic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
2,13-Dibutyltetradecanedioic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,13-Dibutyltetradecanedioic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the butyl groups may interact with hydrophobic regions of proteins or membranes, affecting their stability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecanedioic acid: The parent compound without the butyl substitutions.
2,13-Dimethyltetradecanedioic acid: A similar compound with methyl groups instead of butyl groups.
2,13-Diethyltetradecanedioic acid: A similar compound with ethyl groups instead of butyl groups.
Uniqueness
2,13-Dibutyltetradecanedioic acid is unique due to the presence of butyl groups, which impart distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
538373-98-7 |
|---|---|
Formule moléculaire |
C22H42O4 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
2,13-dibutyltetradecanedioic acid |
InChI |
InChI=1S/C22H42O4/c1-3-5-15-19(21(23)24)17-13-11-9-7-8-10-12-14-18-20(22(25)26)16-6-4-2/h19-20H,3-18H2,1-2H3,(H,23,24)(H,25,26) |
Clé InChI |
OYQUMNZVCSYKSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCCCCCCCCC(CCCC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


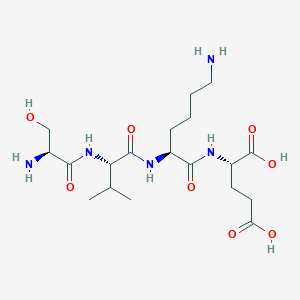
![4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid](/img/structure/B14213891.png)
![1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one](/img/structure/B14213894.png)
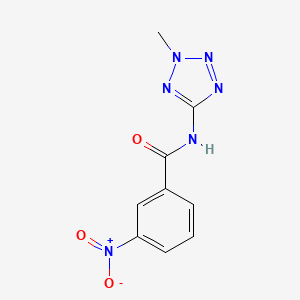
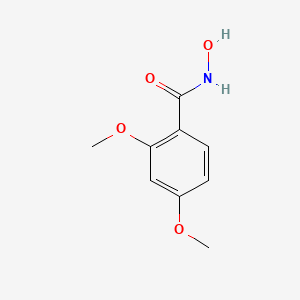
![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
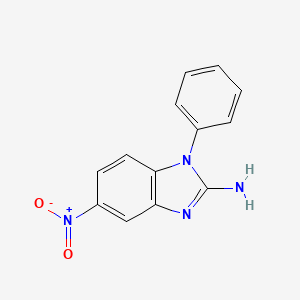
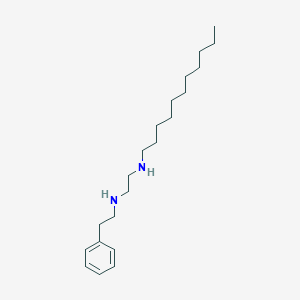
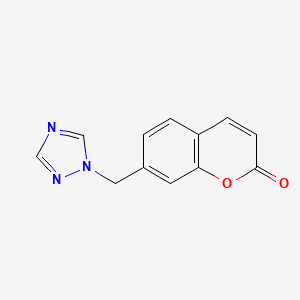
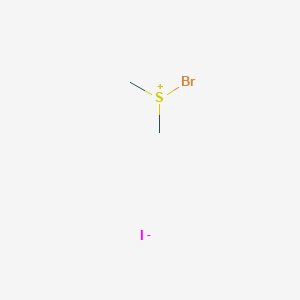
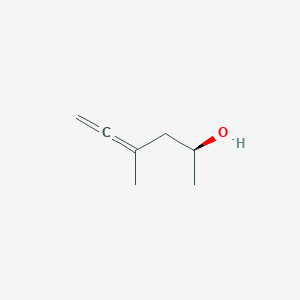
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)

